molecular formula C8H11N5O B7868225 2-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)ethan-1-amine

2-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)ethan-1-amine

Cat. No.: B7868225
M. Wt: 193.21 g/mol
InChI Key: IKPISVNDPUWJEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)ethan-1-amine (CAS Number: 1248234-21-0) is a chemical reagent featuring a 1,2,4-triazolo[1,5-a]pyrimidine (TP) core scaffold, a structure of significant interest in modern medicinal chemistry and drug discovery. This compound has a molecular formula of C8H11N5O and a molecular weight of 193.21 g/mol . The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle is isoelectronic with the purine ring system, making it a versatile bioisostere in drug design . This characteristic allows TP-based compounds to mimic purines and interact with a variety of biological targets. The scaffold's notable versatility has led to its investigation in numerous therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases . Specifically, the TP core is known for its metal-chelating properties, which have been exploited to develop novel anti-parasitic agents effective against Leishmania spp. and Trypanosoma cruzi . Furthermore, closely related TP derivatives have been identified as potent and selective inhibitors of phosphodiesterase 2 (PDE2), a target for central nervous system disorders such as cognitive impairment and anxiety . The structural features of the TP scaffold also facilitate its use in the development of kinase inhibitors, for instance, targeting cyclin-dependent kinase 2 (CDK2) or phosphoinositide 3-kinases (PI3K), by acting as an ATP-competitive moiety . This product is provided exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-6-4-7(14-3-2-9)13-8(12-6)10-5-11-13/h4-5H,2-3,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPISVNDPUWJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 3,5-Diamino-1,2,4-Triazole

A regioselective one-step method employs 3,5-diamino-1,2,4-triazole (DAT) and α,β-unsaturated ketones. For instance, DAT reacts with 1-aryl-1,3-butanediones under acidic conditions to form 7-aryl-5-methyl-triazolo[1,5-a]pyrimidines. This method achieves high regioselectivity (≥90%) for the 5-methyl substituent, critical for subsequent functionalization.

Reaction Conditions

  • Reactants : 3,5-Diamino-1,2,4-triazole, 1-aryl-1,3-butanedione

  • Catalyst : Acetic acid (AcOH)

  • Temperature : 30–35°C

  • Duration : 12 hours

  • Yield : 55–58%

Microwave-Assisted Multi-Component Reactions

Microwave irradiation enhances reaction efficiency in synthesizing triazolopyrimidines. A four-component reaction involving triazolamine, aldehydes, amines, and 2,2,6-trimethyl-4H-1,3-dioxin-4-one in water with p-toluenesulfonic acid (p-TsOH) yields triazolopyrimidine derivatives in 81–91%. This eco-friendly method reduces reaction times to 4 hours compared to conventional heating.

Functionalization with Ethanamine Side Chain

Introducing the ethanamine moiety at position 7 of the triazolopyrimidine core requires nucleophilic substitution or coupling reactions.

Nucleophilic Aromatic Substitution

The 7-hydroxy intermediate (7-hydroxy-5-methyl-triazolo[1,5-a]pyrimidine) undergoes substitution with 2-bromoethanamine.

Procedure

  • Intermediate Synthesis :

    • React 5-methyl-triazolo[1,5-a]pyrimidin-7-ol with phosphoryl trichloride (POCl₃) to form 7-chloro-5-methyl-[1,triazolo[1,5-a]pyrimidine.

    • Conditions : 110°C, 5 hours, yield: 85–90%.

  • Amination :

    • Treat 7-chloro derivative with excess 2-aminoethanol in n-butanol.

    • Catalyst : Triethylamine (TEA)

    • Temperature : 100°C

    • Duration : 5 hours

    • Yield : 72–78%

Mitsunobu Reaction

The Mitsunobu reaction couples 7-hydroxy-triazolopyrimidine with 2-aminoethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Conditions

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 0°C to room temperature

  • Duration : 12 hours

  • Yield : 65–70%

A streamlined approach combines core formation and side-chain introduction in one pot.

p-TsOH-Catalyzed Condensation

Reacting triazolamine, aldehyde, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, and 2-aminoethanol in boiling water with p-TsOH yields the target compound directly.

Optimized Parameters

ParameterValue
Catalyst Loading10 mol% p-TsOH
Temperature100°C (reflux)
Duration4 hours
Yield81–91%

Comparative Analysis of Synthesis Methods

The table below evaluates key preparation routes:

MethodAdvantagesLimitationsYield (%)
CyclocondensationHigh regioselectivityRequires acidic conditions55–58
Microwave SynthesisEco-friendly, fastSpecialized equipment needed81–91
Nucleophilic SubstitutionScalableMulti-step process72–78
Mitsunobu ReactionMild conditionsCostly reagents65–70
Multi-ComponentOne-pot synthesisSensitivity to water quality81–91

Challenges and Optimization Strategies

Regioselectivity Control

Positional isomerism arises during cyclocondensation. Using electron-withdrawing groups on ketones favors 5-methyl-7-aryl products.

Purification Difficulties

The compound’s polar nature complicates chromatography. Recrystallization from ethanol/water mixtures improves purity.

Side Reactions

Over-alkylation during amination generates bis-aminated byproducts. Stoichiometric control (2:1 amine:chloride ratio) suppresses this .

Chemical Reactions Analysis

Types of Reactions

2-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethan-1-amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied for its potential as a therapeutic agent. Its structure suggests that it may interact with specific biological targets, particularly in the realm of cancer and infectious diseases.

Anticancer Activity

Research indicates that compounds with a triazolo-pyrimidine core exhibit anticancer properties. The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation.

Case Study :
A study investigated several triazolo-pyrimidine derivatives, including 2-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)ethan-1-amine, demonstrating that these compounds can induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Properties

The compound's ability to inhibit microbial growth has been explored. Triazolo derivatives are known for their broad-spectrum antimicrobial activity.

Case Study :
In vitro studies showed that derivatives similar to 2-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)ethan-1-amine exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Biological Research Applications

Beyond therapeutic uses, this compound serves as a valuable tool in biological research.

Chemical Probes

The unique structure allows it to be used as a chemical probe to study specific biological pathways and interactions at the molecular level.

Example :
Research has utilized triazolo-pyrimidines to investigate their effects on enzyme activity related to nucleotide metabolism, providing insights into cellular processes and potential therapeutic targets .

Drug Discovery

In drug discovery, compounds like 2-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)ethan-1-amine are screened for their ability to modulate biological targets.

Example :
High-throughput screening of libraries containing triazolo-pyrimidine derivatives has led to the identification of lead compounds for further development in treating various diseases .

Mechanism of Action

The mechanism of action of 2-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Triazolopyrimidines are highly tunable scaffolds, with substitutions at the 5-, 6-, and 7-positions significantly altering their properties. Below is a comparative analysis of key analogs:

Table 1: Key Triazolopyrimidine Derivatives and Their Properties
Compound Name Substituent (7-position) Molecular Weight Melting Point (°C) Biological Activity References
Target Compound 2-(oxy)ethan-1-amine ~235 (calculated) Not reported Not specified
DSM74 (5-Methyl-N-[4-(trifluoromethyl)phenyl]-...) 4-(trifluoromethyl)phenylamine 293.25 Not reported Anti-malarial (DHODH inhibition)
Compound 25 () 4-nitrophenylamine - 338 Not specified
Compound 5a () Piperidin-3-yl with trimethoxybenzamide - - Not specified
DSM265 N-[4-(pentafluorosulfanyl)phenyl]amine - - Anti-malarial (DHODH inhibition)
7-Phenethylamine derivative () N-(4-methoxyphenethyl)amine - 170–171 Anti-tubercular
Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups: DSM74 (4-trifluoromethylphenyl) and Compound 25 (4-nitrophenyl) exhibit higher melting points (up to 338°C) due to strong intermolecular interactions . The target compound’s ethoxyethylamine group may reduce crystallinity compared to aryl amines. Alkoxy vs. This contrasts with n-Methyl-2-((5-methyl-triazolo...)oxy)ethan-1-amine (), which was discontinued, possibly due to synthetic challenges .
  • Synthetic Yields :

    • 7-Alkoxy derivatives (e.g., ) are synthesized in >90% yield under optimized conditions, while 7-amine derivatives () achieve 50–90% yields depending on the amine nucleophile .

Structural Analogues with Varied Linkers

  • Chain Length Effects :
    • 3-({5-Methyl-triazolo...}oxy)propan-1-amine () has a longer carbon chain than the target compound, which may alter lipophilicity and bioavailability .
    • 2-{7-Methyl-triazolo...}ethan-1-amine () shares a similar backbone but lacks the oxygen linker, highlighting the critical role of the ethoxy group in the target’s structure .

Biological Activity

The compound 2-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)ethan-1-amine , also known as a derivative of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine, has garnered attention in recent years for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its anticancer effects and other pharmacological activities.

Chemical Structure and Properties

The molecular formula of the compound is C6H8N4OC_6H_8N_4O, with a molecular weight of approximately 150.1380 g/mol. The structure consists of a triazole-pyrimidine backbone linked to an ethanamine group. This unique configuration may contribute to its biological activity.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. In vitro assays have been conducted on various cancer cell lines, including MDA-MB-231 (human breast cancer) and MCF-7 cells.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Notes
Compound AMDA-MB-23129.1Significant growth inhibition
Compound BMCF-715.3Best inhibitory effect observed
ControlYM15510.0Positive control

The results indicate that certain derivatives demonstrate promising anticancer activity, particularly against breast cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the triazole or pyrimidine rings can enhance potency.

Other Pharmacological Activities

In addition to anticancer properties, compounds derived from the triazolo-pyrimidine framework have shown various biological activities:

  • Antimicrobial Activity : Some derivatives exhibit moderate antimicrobial effects against bacterial and fungal strains.
  • Cytotoxicity : Preliminary bioassays indicate potential cytotoxic effects against specific cell lines.

Table 2: Summary of Biological Activities

Activity TypeObserved Effect
AnticancerSignificant inhibition in breast cancer cell lines
AntimicrobialModerate activity against select pathogens
CytotoxicityVariable effects across different cell types

Case Studies

One notable study investigated a series of synthesized triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines. These compounds were screened for anticancer activity using the MTT assay over a period of 72 hours. The study highlighted that while some compounds showed no significant growth inhibition, others demonstrated considerable efficacy against specific cancer cell lines.

Research Findings

The findings from various studies emphasize the importance of structural modifications in enhancing the biological activity of triazolo-pyrimidine derivatives. For instance, introducing different substituents on the triazole ring has been linked to increased potency against cancer cells.

Q & A

Q. What are the common synthetic routes for preparing triazolopyrimidine derivatives like 2-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)ethan-1-amine?

The synthesis typically involves cyclization of 3-amino-1,2,4-triazole with ketones or esters to form the triazolopyrimidine core. Chlorination of the 7-hydroxy intermediate using POCl₃ yields a reactive 7-chloro intermediate, which undergoes nucleophilic substitution with amines (e.g., ethan-1-amine derivatives) in solvents like NMP or ethanol under inert conditions . For example, reacting 7-chloro-5-methyltriazolopyrimidine with 2-aminoethanol derivatives at 60–80°C produces the target compound. Yields are optimized by controlling stoichiometry, solvent polarity, and reaction time .

Q. How can researchers confirm the purity and structural identity of synthesized triazolopyrimidine derivatives?

Analytical methods include:

  • 1H/13C NMR : Characteristic peaks for the triazolopyrimidine core (e.g., singlet for methyl at δ ~2.3 ppm, aromatic protons at δ 7.5–8.5 ppm) and ethanamine sidechain (e.g., δ 3.4–3.8 ppm for CH₂) .
  • Mass spectrometry (MS) : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC : Gradient elution (e.g., 20–100% MeOH with 0.1% TFA) ensures ≥95% purity .

Advanced Research Questions

Q. How do substituents on the triazolopyrimidine core influence inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH)?

Substituents at the 5-methyl and 7-ethoxyamine positions are critical. For example:

  • Electron-withdrawing groups (e.g., trifluoromethyl, halogens) enhance binding to PfDHODH by increasing hydrophobic interactions with the enzyme’s ubiquinone pocket .
  • Bulkier aromatic amines (e.g., naphthyl) improve selectivity over human DHODH but may reduce solubility .
    Methodologically, structure-activity relationships (SAR) are established via enzymatic assays (IC₅₀ values) and docking studies using PfDHODH crystal structures .

Q. What strategies mitigate metabolic instability in triazolopyrimidine-based antimalarial candidates?

  • Fluorine substitution : Introducing fluorine at the phenyl ring (e.g., 4-fluorophenyl) reduces oxidative metabolism by cytochrome P450 enzymes .
  • PEGylation : Attaching polyethylene glycol (PEG) to the ethanamine sidechain improves plasma half-life .
  • Prodrug approaches : Masking the amine as a carbamate or acyloxyalkyl group enhances oral bioavailability .

Q. How can regioselectivity challenges in triazolopyrimidine synthesis be addressed?

Regioselectivity during cyclization is controlled by:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor the 1,2,4-triazolo[1,5-a]pyrimidine isomer over alternative regioisomers .
  • Catalysts : Lewis acids like ZnCl₂ direct the reaction pathway by stabilizing specific transition states .
  • Microwave-assisted synthesis : Accelerates reaction kinetics, reducing side-product formation .

Data Interpretation & Contradictions

Q. Why do similar triazolopyrimidine derivatives exhibit divergent antimalarial potencies despite identical core structures?

Variations in potency (e.g., IC₅₀ values from 10 nM to >1 µM) arise from:

  • Steric effects : Bulky substituents (e.g., 3-chlorophenyl vs. 4-chlorophenyl) alter binding orientation in PfDHODH .
  • Electronic effects : Electron-deficient aryl groups increase π-π stacking with key residues (e.g., Tyr528) .
  • Solubility differences : Hydrophobic substituents reduce aqueous solubility, limiting cellular uptake .

Q. How should researchers resolve discrepancies in reported synthetic yields for triazolopyrimidines?

Yield inconsistencies (e.g., 11% vs. 56% for similar derivatives) may stem from:

  • Reagent purity : Impurities in aryl amines or solvents reduce coupling efficiency .
  • Temperature control : Exothermic reactions require precise cooling to avoid side reactions .
  • Workup protocols : Column chromatography gradients (e.g., EtOAc/petroleum ether) must be tailored to isolate polar byproducts .

Methodological Best Practices

Q. What in vitro assays are recommended for evaluating triazolopyrimidine derivatives as enzyme inhibitors?

  • Enzymatic assays : Measure IC₅₀ using recombinant PfDHODH and a spectrophotometric assay monitoring dihydroorotate oxidation at 300 nm .
  • Cellular assays : Test growth inhibition of P. falciparum cultures (e.g., 3D7 strain) via SYBR Green fluorescence .
  • Counter-screening : Assess selectivity against human DHODH to avoid off-target toxicity .

Q. How can computational tools enhance triazolopyrimidine drug design?

  • Molecular docking : Use PfDHODH PDB structures (e.g., 3I65) to predict binding modes and guide substituent optimization .
  • QSAR models : Train machine learning algorithms on datasets of IC₅₀ values and molecular descriptors (e.g., logP, polar surface area) .
  • ADMET prediction : Software like SwissADME forecasts pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.